The first paper discusses a compound with a morpholine moiety, 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, which has been shown to inhibit glucosyltransferase, an enzyme involved in the synthesis of glucosylceramide. The study focuses on identifying the active isomer and establishing a method for its preparation. The active isomer was found to act uncompetitively against UDP-glucose and by mixed competition against ceramide, with a Ki of 0.7 microM, indicating a strong inhibitory effect on the enzyme1.
The second paper presents a series of new 3-(2-morpholinoquinolin-3-yl)acrylonitrile and propanenitrile derivatives, which were synthesized and tested for their antimicrobial properties. These compounds exhibited significant activity against Gram-positive bacteria such as Bacillus subtilis and Clostridium tetani, as well as the fungal pathogen Candida albicans. The synthesis involved a base-catalysed condensation reaction followed by a regiospecific reduction, highlighting the potential of these derivatives as antimicrobial agents2.
In the third paper, the solid-state properties of 3-(4-N-morpholino-1,2,5-thiadiazol-3-yloxy)-propane-1,2-diol, a precursor to the chiral drug timolol, were investigated. The study found that the compound exhibits spontaneous resolution and forms a unique crystal packing, which is crucial for its application as a pharmaceutical precursor. The findings suggest that the morpholine derivatives can play a significant role in the development of chiral drugs3.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7